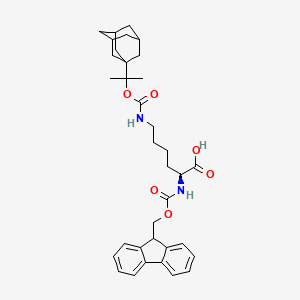

Fmoc-Lys(Adpoc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The fluorenylmethoxycarbonyl group is a widely used protective group in solid-phase peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine typically involves the following steps:

Protection of the Lysine Amino Group: The amino group of lysine is protected using the fluorenylmethoxycarbonyl group. This is achieved by reacting lysine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Introduction of the 2,4-Dinitrophenyl Group: The epsilon amino group of lysine is then reacted with 2,4-dinitrophenyl chloride to introduce the 2,4-dinitrophenyl group.

Industrial Production Methods

Industrial production of N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine undergoes several types of chemical reactions:

Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed using piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids.

Common Reagents and Conditions

Piperidine: Used for the removal of the fluorenylmethoxycarbonyl group.

Carbodiimides: Commonly used as coupling reagents in peptide synthesis.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, which can be used for various biological and chemical applications.

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Adpoc)-OH is primarily utilized in solid-phase peptide synthesis due to its orthogonal protection strategy. The Fmoc group can be removed under mild acidic conditions, while the Adpoc group requires a palladium-based catalyst for selective cleavage. This orthogonality enables researchers to construct peptides with specific sequences and functionalities without unwanted side reactions.

- Case Study : In a study involving cyclic peptides, this compound was employed to synthesize constrained peptides that exhibit enhanced biological activity compared to their linear counterparts. The ability to selectively remove protecting groups allowed for the efficient assembly of complex structures necessary for biological testing .

Supramolecular Chemistry

The self-assembly properties of this compound contribute to the development of supramolecular gels and nanostructures. These materials can form reversible networks that are useful in various applications, including drug delivery and tissue engineering.

- Research Insight : Recent studies have shown that Fmoc-Lys-based hydrogels exhibit self-healing properties and can encapsulate therapeutic agents, making them suitable for biomedical applications. The incorporation of this compound into these systems enhances their mechanical stability and biocompatibility .

Bioconjugation and Drug Development

This compound can be used as a building block in the synthesis of bioconjugates, which are essential for developing targeted therapies. By attaching various functional groups or drugs to the lysine side chain, researchers can create compounds with specific targeting capabilities.

Mécanisme D'action

The mechanism of action of N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine involves the protection and deprotection of amino groups during peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The 2,4-dinitrophenyl group provides additional protection and can be removed under specific conditions to reveal the free amino group.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(9-fluorenylmethoxycarbonyl)-L-lysine: Similar in structure but lacks the 2,4-dinitrophenyl group.

N-(tert-butoxycarbonyl)-L-lysine: Uses a different protective group (tert-butoxycarbonyl) instead of fluorenylmethoxycarbonyl.

Uniqueness

N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine is unique due to the presence of both the fluorenylmethoxycarbonyl and 2,4-dinitrophenyl groups, which provide dual protection during peptide synthesis. This dual protection allows for greater control and selectivity in the synthesis of complex peptides.

Activité Biologique

Fmoc-Lys(Adpoc)-OH, a derivative of lysine modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and an Adpoc (adipoyl) moiety, is a compound of significant interest in peptide synthesis and biological applications. Its unique structure allows for specific interactions in biological systems, making it a valuable tool in research and therapeutic development.

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(adipoyl)-L-lysine

- Molecular Formula : C₁₈H₃₃N₃O₄

- Molecular Weight : 357.48 g/mol

- Purity : ≥ 98% (HPLC)

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is used to protect the amino group during the coupling reactions, allowing for the selective addition of the adipoyl moiety at the epsilon position of lysine.

Biological Activity

This compound exhibits various biological activities that are crucial for its application in peptide synthesis and drug development.

1. Enzyme Activity Modulation

Studies have shown that lysine derivatives can influence enzyme activity by serving as substrates or inhibitors. For instance, the incorporation of this compound into peptide sequences has been evaluated for its ability to modulate matrix metalloproteinases (MMPs) activity, which play a role in extracellular matrix remodeling .

2. Cell Penetration and Bioavailability

Research indicates that modifications on lysine residues can enhance cellular uptake and bioavailability of peptides. The adipoyl modification may facilitate better interaction with cell membranes, improving the pharmacokinetic properties of peptides synthesized with this compound .

Case Study 1: Peptide Synthesis for Cancer Therapy

A study explored the incorporation of this compound into peptide sequences aimed at targeting cancer cells. The modified peptides exhibited enhanced binding affinity to cancer cell receptors compared to unmodified counterparts, indicating that the adipoyl group may enhance specificity and efficacy .

Case Study 2: Delivery Systems for Drug Applications

Another investigation assessed the use of this compound in creating dendrimeric delivery systems for drugs across the blood-brain barrier. The results showed improved permeability and targeted delivery capabilities, highlighting its potential in treating neurological disorders .

Comparative Analysis

| Property | This compound | Fmoc-Lys-OH | Fmoc-Lys(Boc)-OH |

|---|---|---|---|

| Molecular Weight | 357.48 g/mol | 329.42 g/mol | 335.45 g/mol |

| Purity | ≥ 98% | ≥ 98% | ≥ 99% |

| Solubility | Moderately soluble | Soluble | Soluble |

| Biological Activity | Enzyme modulation | General substrate | Limited activity |

Propriétés

IUPAC Name |

(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N2O6/c1-34(2,35-18-22-15-23(19-35)17-24(16-22)20-35)43-32(40)36-14-8-7-13-30(31(38)39)37-33(41)42-21-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h3-6,9-12,22-24,29-30H,7-8,13-21H2,1-2H3,(H,36,40)(H,37,41)(H,38,39)/t22?,23?,24?,30-,35?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRNQHZMNQDGPI-DVAIHDFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.